molecular formula C6H2BrF4N B1382283 3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine CAS No. 1227502-92-2

3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine

Cat. No.: B1382283
CAS No.: 1227502-92-2
M. Wt: 243.98 g/mol
InChI Key: YIRDGFSBFWDTQG-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and trifluoromethyl groups attached to a pyridine ring

Safety and Hazards

3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trichloromethyl-pyridine, which undergoes a series of chlorination and fluorination reactions to introduce the desired functional groups . Another method involves the assembly of the pyridine ring from a trifluoromethyl-containing building block .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable synthetic routes that can be performed under controlled conditions. These methods may involve the use of specialized reagents and catalysts to ensure high yields and purity of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki-Miyaura coupling , as well as oxidizing and reducing agents for oxidation and reduction reactions. The specific conditions for these reactions, such as temperature, solvent, and catalyst, can vary depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield a variety of functionalized pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine include other fluorinated pyridines, such as 2-Bromo-6-trifluoromethylpyridine and 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine .

Uniqueness

The uniqueness of this compound lies in its specific combination of bromine, fluorine, and trifluoromethyl groups attached to the pyridine ring. This combination imparts distinct chemical properties that can be leveraged in various synthetic and research applications. The presence of multiple fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets .

Properties

IUPAC Name

3-bromo-6-fluoro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRDGFSBFWDTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227502-92-2
Record name 3-bromo-6-fluoro-2-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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